molecular formula C15H18FNO4S B2823392 N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 2310038-28-7

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No. B2823392
CAS RN: 2310038-28-7
M. Wt: 327.37
InChI Key: OEVCVTHPLGITAC-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties . The compound also contains a 2,5-dimethylfuran-3-yl group, which is a type of furan derivative. Furan derivatives are often used in the synthesis of various pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The compound contains several functional groups, including a sulfonamide group, a furan ring, and a hydroxyethyl group. These groups can significantly influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like sulfonamide could make the compound soluble in polar solvents .

Scientific Research Applications

Anticancer Properties

Several studies have synthesized and characterized derivatives of benzenesulfonamide, exploring their anticancer properties. For instance, the synthesis of compounds structurally related to benzenesulfonamide has been shown to possess significant anticancer potential, with investigations revealing their mechanisms of action, including apoptosis induction and cell proliferation inhibition in cancer cell lines (Zhang et al., 2010). These findings are crucial for developing new therapeutic agents for cancer treatment, highlighting the molecule's role in drug discovery.

Enzyme Inhibition

The molecule and its derivatives have been evaluated for their enzyme inhibitory activities. For example, compounds have been synthesized to explore their effects as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism, which plays a role in various physiological and pathological processes, including neurodegenerative diseases (S. Röver et al., 1997). These studies contribute to understanding the biochemical pathways involved in diseases and the development of targeted therapeutic strategies.

Antibacterial and Antifungal Activities

Research into the antibacterial and antifungal activities of benzenesulfonamide derivatives has also been conducted, revealing the potential of these compounds to act as antimicrobial agents. Syntheses of novel chiral and achiral derivatives have shown in vitro efficacy against various bacterial and fungal strains, providing a foundation for developing new antimicrobial drugs (M. Zareef et al., 2007).

Lipoxygenase Inhibition and Anti-inflammatory Applications

The synthesized sulfonamides bearing the 1,4-benzodioxin ring have been evaluated for their inhibitory potential against lipoxygenase, an enzyme implicated in the inflammatory process. These studies aim to identify potential therapeutic agents for inflammatory ailments, showcasing the molecule's utility in addressing inflammation-related diseases (M. Abbasi et al., 2017).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many sulfonamides are associated with risks of allergic reactions .

properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4S/c1-9-6-12(16)4-5-15(9)22(19,20)17-8-14(18)13-7-10(2)21-11(13)3/h4-7,14,17-18H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVCVTHPLGITAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=C(C=C(C=C2)F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide

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